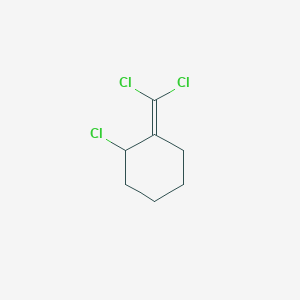![molecular formula C12H21NO B14383754 1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one CAS No. 88502-92-5](/img/structure/B14383754.png)
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H19N. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. The compound’s structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of cyclopentanone derivatives. This process typically requires specific reaction conditions, such as the presence of a strong base and elevated temperatures . Industrial production methods may involve the use of advanced catalytic systems to improve yield and efficiency .
Chemical Reactions Analysis
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential bioactive properties, including its role as a ligand in receptor binding studies. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrial applications include its use as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological effects. The pathways involved in its action are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .
Comparison with Similar Compounds
1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one can be compared with other similar compounds, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and specific bioactive properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
88502-92-5 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-9(14)13-8-12(4)6-10(13)5-11(2,3)7-12/h10H,5-8H2,1-4H3 |
InChI Key |
ABMSXGLPCDMDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CC1CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


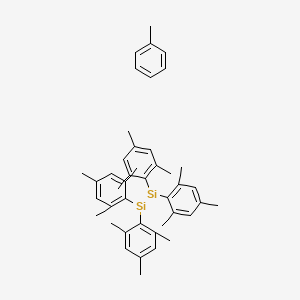
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
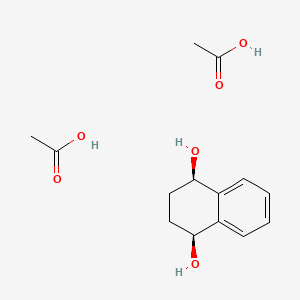
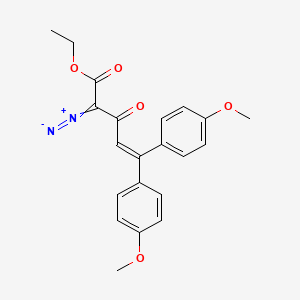
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
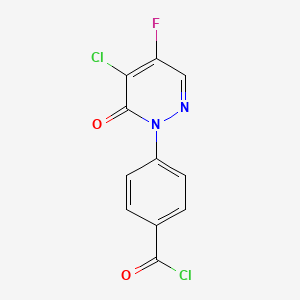
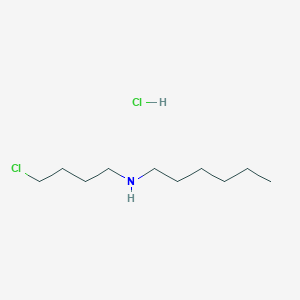
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
